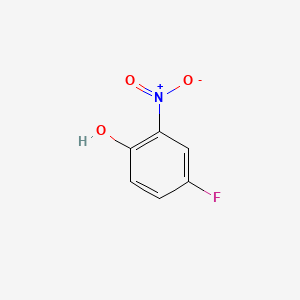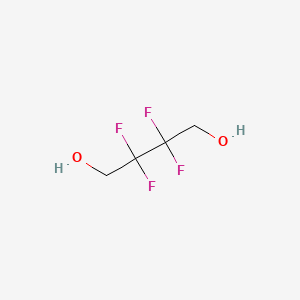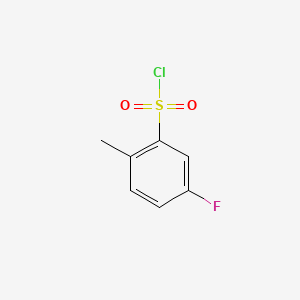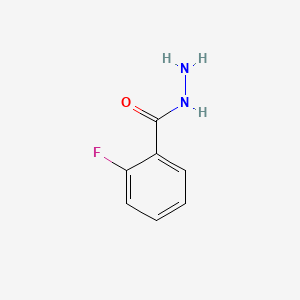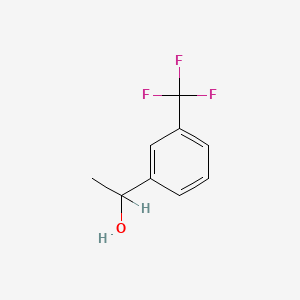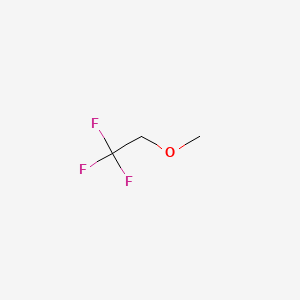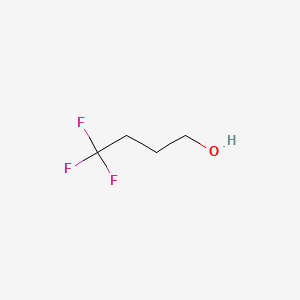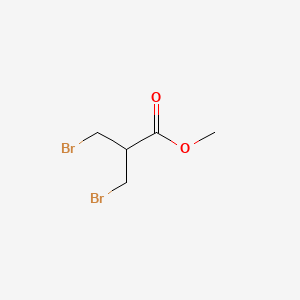
3-Bromo-2-(bromometil)propionato de metilo
Descripción general
Descripción
“PMID27977313-Compuesto-46” es un compuesto molecular pequeño conocido por sus efectos inhibitorios sobre la tioredoxina reductasa citoplasmática. Esta enzima juega un papel crucial en la homeostasis redox celular y está involucrada en varios procesos biológicos, incluyendo la proliferación celular y la apoptosis .
Aplicaciones Científicas De Investigación
“PMID27977313-Compuesto-46” tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Investigado por su papel en la modulación de los estados redox celulares y sus efectos en las vías de señalización celular.
Medicina: Explorado como un agente terapéutico potencial para enfermedades que involucran estrés oxidativo y proliferación celular anormal, como el cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades redox específicas.
Mecanismo De Acción
El mecanismo de acción de “PMID27977313-Compuesto-46” involucra su interacción con la tioredoxina reductasa citoplasmática. Al inhibir esta enzima, el compuesto altera el equilibrio redox dentro de las células, lo que lleva a:
Inhibición de la proliferación celular: Debido a la acumulación de especies reactivas de oxígeno.
Inducción de apoptosis: A través de la activación de vías de señalización apoptóticas.
Modulación de la actividad transcripcional: Afectando la expresión de genes involucrados en la supervivencia y muerte celular.
Análisis Bioquímico
Biochemical Properties
Methyl 3-bromo-2-(bromomethyl)propionate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions . The compound’s bromomethyl group is highly reactive, making it an excellent substrate for enzymes involved in halogenation and dehalogenation processes.
Cellular Effects
Methyl 3-bromo-2-(bromomethyl)propionate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in the activity of key enzymes, impacting metabolic pathways and energy production.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromo-2-(bromomethyl)propionate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in gene expression, affecting the synthesis of proteins involved in critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-2-(bromomethyl)propionate change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-2-(bromomethyl)propionate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects are observed, where a specific dosage level triggers significant changes in cellular processes.
Metabolic Pathways
Methyl 3-bromo-2-(bromomethyl)propionate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-2-(bromomethyl)propionate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of Methyl 3-bromo-2-(bromomethyl)propionate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de “PMID27977313-Compuesto-46” involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Paso 1: Formación de un intermedio a través de una reacción de condensación.
Paso 2: Ciclización del intermedio en condiciones ácidas.
Paso 3: Purificación final utilizando técnicas cromatográficas.
Métodos de Producción Industrial: En un entorno industrial, la producción de “PMID27977313-Compuesto-46” se escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto involucra:
Reactores a gran escala: para los pasos de condensación y ciclización.
Sistemas de purificación automatizados: para optimizar el proceso de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: “PMID27977313-Compuesto-46” experimenta varias reacciones químicas, incluyendo:
Oxidación: En presencia de agentes oxidantes, forma derivados oxidados.
Reducción: Puede ser reducido para formar diferentes especies reducidas.
Sustitución: Participa en reacciones de sustitución nucleofílica, conduciendo a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en disolventes anhidros.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales:
Comparación Con Compuestos Similares
“PMID27977313-Compuesto-46” se puede comparar con otros inhibidores de la tioredoxina reductasa, tales como:
Compuesto A: Conocido por su mayor potencia pero menor selectividad.
Compuesto B: Exhibe efectos inhibitorios similares pero con diferentes propiedades farmacocinéticas.
Compuesto C: Tiene un espectro de actividad más amplio pero con mayor toxicidad.
Unicidad: “PMID27977313-Compuesto-46” se destaca por su perfil equilibrado de potencia, selectividad y seguridad, lo que lo convierte en un candidato prometedor para un mayor desarrollo e investigación.
Compuestos Similares:
- Compuesto A
- Compuesto B
- Compuesto C
Propiedades
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVPPOARMSYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176810 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22262-60-8 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22262-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






